molecular formula C19H19NO3S B2981588 N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide CAS No. 1351585-44-8

N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide

Cat. No. B2981588
CAS RN: 1351585-44-8
M. Wt: 341.43
InChI Key: NGXSEBXMJHXKIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” has been described in various studies. For instance, a number of new 1,4-naphthoquinones have been synthesized . Also, Schiff base molecules were synthesized from the condensation of 2-hydroxy-1-naphthaldehyde with various amines having additional ligating centers .


Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” has been studied. For example, 1,4-Naphthoquinone, a natural organic compound derived from naphthalene, has a quinone ring containing a system of double bonds conjugated with carbonyl groups .


Chemical Reactions Analysis

The chemical reactions of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” have been analyzed. For instance, 1,4-naphthoquinone is easily susceptible to reduction, oxidation and addition of O-, N-, and S-nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” have been analyzed. For instance, Naphthalene-2-sulfonamide has a molecular weight of 207.25, a melting point of 215-219 °C, and a predicted boiling point of 423.8±28.0 °C .

Scientific Research Applications

Protein Binding and Fluorescence Probing

A study utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This research demonstrated the probe's capability for sensitive and rapid determination of binding interactions, suggesting a hydrophobic nature of the binding mechanism (H. Jun et al., 1971).

Applications in Fuel Cells

Sulfonated naphthalene dianhydride based polyimide copolymers were studied for their potential in fuel cell applications. The research focused on the synthesis of these copolymers and their properties, such as water sorption, proton conductivity, and methanol permeability, demonstrating their potential in direct methanol fuel cell (DMFC) performance (B. Einsla et al., 2005).

Environmental Remediation

The adsorption capabilities of multiwalled carbon nanotubes (MWNT) were evaluated for the removal of sulfonamide antibiotics from aqueous solutions. This study highlights the effectiveness of MWNT as adsorbents due to their strong adsorption capacity, attributed to pi-pi electron coupling (L. Ji et al., 2009).

Another study on the efficient removal of aromatic sulfonates from wastewater used a recyclable acrylic ester polymer (NDA-801) for the removal of sodium 2-naphthalene sulfonate, a representative pollutant. The study demonstrated the polymer's high removal efficiency and capacity, along with its potential for repeated use in wastewater treatment (B. Pan et al., 2008).

Chemical Sensing and Imaging

A naphthalene-based sulfonamide Schiff base was developed as a fluorescent turn-on probe for selective detection of Al3+ in aqueous systems. This chemosensor demonstrated significant fluorescence enhancement upon Al3+ binding, making it suitable for intracellular detection of Al3+ in cultured cells (S. Mondal et al., 2015).

Mechanism of Action

The mechanism of action of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” has been studied. For example, 1,4-naphthoquinones have been found to have cardioprotective, anti-ischemic, hepatoprotective, neuroprotective properties, and their role in protecting against neurodegenerative diseases has been established .

Safety and Hazards

The safety and hazards of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” have been studied. For example, Naphthalene-2-sulfonamide has been classified as a flammable solid and suspected of causing cancer .

Future Directions

The future directions of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” have been discussed. For example, 1,4-naphthoquinones have been isolated from natural sources and synthesized with diverse structural features, and their role in drug discovery and as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques has been established .

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-19(21,16-10-3-2-4-11-16)14-20-24(22,23)18-13-7-9-15-8-5-6-12-17(15)18/h2-13,20-21H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXSEBXMJHXKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide

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